molecular formula C15H10F3NOS B12385092 4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile

4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile

Cat. No.: B12385092
M. Wt: 309.31 g/mol
InChI Key: BHGCWADCRHBUMS-UHFFFAOYSA-N
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Description

Androgen receptor antagonist 10 is a compound designed to inhibit the activity of androgen receptors. Androgen receptors are critical in the development and progression of prostate cancer, as they mediate the effects of androgens like testosterone and dihydrotestosterone. By blocking these receptors, androgen receptor antagonists can help manage conditions like prostate cancer by preventing the growth and proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 10 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s activity and selectivity. Common reagents used in these reactions include various halides, amines, and coupling agents .

Industrial Production Methods: Industrial production of androgen receptor antagonist 10 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and reproducible production .

Chemical Reactions Analysis

Types of Reactions: Androgen receptor antagonist 10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound with modified functional groups that can enhance or modulate its activity as an androgen receptor antagonist .

Scientific Research Applications

Androgen receptor antagonist 10 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of androgen receptor antagonist 10 involves binding to the ligand-binding domain of the androgen receptor, thereby preventing the receptor from interacting with its natural ligands, testosterone and dihydrotestosterone. This inhibition blocks the receptor’s ability to translocate to the nucleus and activate gene transcription, ultimately reducing the expression of genes involved in cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: Androgen receptor antagonist 10 is unique in its specific structural modifications that enhance its binding affinity and selectivity for the androgen receptor. These modifications can result in improved therapeutic outcomes and reduced side effects compared to other similar compounds .

Properties

Molecular Formula

C15H10F3NOS

Molecular Weight

309.31 g/mol

IUPAC Name

4-(2-methylsulfanylphenoxy)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C15H10F3NOS/c1-21-14-5-3-2-4-13(14)20-11-7-6-10(9-19)12(8-11)15(16,17)18/h2-8H,1H3

InChI Key

BHGCWADCRHBUMS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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